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A comparative analysis of the clinical trial results for the GPR109a agonist MK-1903 reveals a

significant divergence from traditional lipid-lowering therapies. While demonstrating robust

effects on plasma free fatty acids (FFAs), MK-1903 exhibited a weak impact on serum lipids,

challenging the long-held hypothesis that FFA reduction is the primary mechanism behind

niacin's beneficial lipid-modifying effects. This guide provides a comprehensive comparison of

MK-1903 with the established therapy niacin and other alternative treatments for dyslipidemia,

supported by available clinical trial data and detailed experimental methodologies.

Executive Summary
MK-1903, a potent and selective agonist of the G-protein coupled receptor 109a (GPR109a),

was investigated for the treatment of dyslipidemia. Clinical trials, including a phase 2 study,

demonstrated that MK-1903 effectively lowered plasma free fatty acids. However, unlike niacin,

another GPR109a agonist, MK-1903 did not produce the expected significant improvements in

serum lipid profiles, such as increasing high-density lipoprotein (HDL) cholesterol and

decreasing low-density lipoprotein (LDL) cholesterol and triglycerides.[1][2][3][4][5] This finding

suggests that the lipid-modifying effects of niacin may be mediated through pathways

independent of GPR109a activation. This guide will delve into the available data for MK-1903,

compare it with niacin and other emerging therapies, and provide insights into the underlying

mechanisms and clinical trial designs.
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The following tables summarize the available quantitative data from clinical trials of MK-1903
and its alternatives. It is important to note that specific percentage changes in lipid profiles for

MK-1903 are not publicly available; the results are described qualitatively as having a "weak

effect" or "no clinically meaningful changes".[1][4]

Table 1: Comparison of Efficacy on Lipid Parameters

Drug Class Drug
Mechanism
of Action

Change in
HDL-C

Change in
LDL-C

Change in
Triglyceride
s

GPR109a

Agonist
MK-1903

Potent and

selective

GPR109a

agonist

Weak

effect[3][5]

Weak

effect[3][5]

Weak

effect[3][5]

GPR109a

Agonist
Niacin

GPR109a

agonist

↑ up to 30%

[1]
↓ 5-25% ↓ 20-50%

CETP

Inhibitor
Anacetrapib

Inhibits

cholesteryl

ester transfer

protein

↑ ~104%
↓ ~18% (non-

HDL-C)
-

CETP

Inhibitor
Evacetrapib

Inhibits

cholesteryl

ester transfer

protein

↑ ~130% ↓ ~37% -

CETP

Inhibitor
Dalcetrapib

Inhibits

cholesteryl

ester transfer

protein

↑ ~30%
Negligible

effect
↑ ~10%

Fibrate Fenofibrate
PPARα

agonist
↑ 10-20% ↓ 5-20% ↓ 20-50%

Bile Acid

Sequestrant
Colesevelam

Binds bile

acids in the

intestine

↑ 3-5% ↓ 15-30%
No change or

may increase
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Table 2: Key Clinical Trial Findings and Adverse Effects

Drug Key Clinical Trial Findings Common Adverse Effects

MK-1903

Robustly decreased plasma

free fatty acids but had a weak

effect on serum lipids.[3][5]

Not extensively reported in

publicly available sources.

Niacin
Reduces major coronary

events.

Flushing, gastrointestinal

issues, increased blood sugar.

Anacetrapib
Significantly reduced major

coronary events.

Accumulates in adipose tissue,

small increases in blood

pressure.

Evacetrapib

Failed to reduce major

cardiovascular events despite

significant lipid changes.

Increased inflammatory

markers, new-onset

hypertension.

Dalcetrapib
Did not reduce cardiovascular

events in a broad population.

Minor increase in blood

pressure and hs-CRP.

Fenofibrate

Reduces cardiovascular

events in patients with

atherogenic dyslipidemia.

Gastrointestinal upset,

gallstones, myopathy.

Colesevelam
Reduces LDL-C and can be an

adjunct to statins.

Constipation, bloating,

flatulence.

Experimental Protocols
GPR109a Signaling Pathway
The activation of GPR109a by agonists like MK-1903 and niacin initiates a signaling cascade.

The receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl

cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP)

levels. In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase, thereby

reducing the hydrolysis of triglycerides and the release of free fatty acids into the circulation.
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Adipocyte Circulation

MK-1903 / Niacin GPR109a Receptorbinds Gi Protein (αβγ)activates Adenylyl Cyclaseinhibits cAMPproduces Hormone-Sensitive Lipase (HSL)activates Triglycerideshydrolyzes Free Fatty Acidsreleases ↓ Plasma FFA↓ release
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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